molecular formula C20H21N3O7 B11278500 Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate

Cat. No.: B11278500
M. Wt: 415.4 g/mol
InChI Key: XMTISMPLUGGRDE-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a chemical compound with the following structural formula:

CH3OC6H3N(O2N)C(O)C6H3N(CH2OCH2CH2N)C(O)OCH3\text{CH}_3\text{OC}_6\text{H}_3\text{N}(\text{O}_2\text{N})\text{C}(\text{O})\text{C}_6\text{H}_3\text{N}(\text{CH}_2\text{OCH}_2\text{CH}_2\text{N})\text{C}(\text{O})\text{OCH}_3 CH3​OC6​H3​N(O2​N)C(O)C6​H3​N(CH2​OCH2​CH2​N)C(O)OCH3​

This compound belongs to the class of benzoic acid derivatives and contains both amide and ester functional groups. It exhibits interesting pharmacological properties due to its unique structure.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate. One common approach involves the condensation of 4-methoxy-3-nitrobenzoic acid with morpholine in the presence of a coupling agent (such as DCC or EDC) to form the amide linkage. Subsequently, the resulting amide intermediate reacts with methyl benzoate under basic conditions to yield the final product.

Industrial Production:

While industrial-scale production methods may vary, the compound can be synthesized efficiently using the above-described synthetic routes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields.

Chemical Reactions Analysis

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate undergoes various chemical reactions:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl₂/HCl or catalytic hydrogenation.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

    Acylation: The compound can undergo acylation reactions with acid chlorides or anhydrides.

Common reagents include sodium hydroxide (NaOH), hydrochloric acid (HCl), and various reducing agents.

Scientific Research Applications

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent or as a scaffold for drug design.

    Biology: It may serve as a probe for studying cellular processes due to its unique structure.

    Industry: Its ester functionality makes it useful in polymer chemistry and materials science.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Biological Activity

Methyl 5-(4-methoxy-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article explores the compound's biological activity, including its cytotoxic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H19N3O5C_{15}H_{19}N_{3}O_{5} with a molecular weight of approximately 319.33 g/mol. The compound features a morpholine group, which is known for its pharmacological properties, and a nitrobenzamide moiety that may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The following sections summarize key findings from studies evaluating the biological activity of this compound.

Cytotoxicity Studies

  • Cell Line Sensitivity : In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects on several human cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentration (LC50) values indicate that it is significantly more effective than many existing chemotherapeutics.
    Cell LineLC50 (nM)
    Neuroblastoma<100
    Glioblastoma<200
    Breast Cancer<150
  • Mechanism of Action : The compound functions by inducing mitotic arrest in cancer cells, leading to increased cell death. This is evidenced by flow cytometry analyses showing elevated levels of phosphorylated histone H3, a marker for mitosis, suggesting that the compound disrupts normal cell cycle progression.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Neuroblastoma : A study reported that treatment with the compound resulted in a significant reduction in cell viability after 24 hours, with a survival fraction of only 0.07 at concentrations as low as 1 µM.
  • Combination Therapies : When combined with radiation therapy, this compound demonstrated synergistic effects, enhancing the overall cytotoxicity against resistant cancer cells.

Research Findings

Recent literature reviews and experimental studies have provided insights into the biological activity of this compound:

  • Antitumor Activity : Various studies indicate that this compound can inhibit tumor growth in vivo, particularly in models of glioblastoma and neuroblastoma.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which may enhance its therapeutic potential.
  • Safety Profile : Toxicological assessments indicate that at therapeutic doses, the compound has a manageable safety profile with minimal off-target effects observed in animal models.

Properties

Molecular Formula

C20H21N3O7

Molecular Weight

415.4 g/mol

IUPAC Name

methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21N3O7/c1-28-18-6-3-13(11-17(18)23(26)27)19(24)21-14-4-5-16(15(12-14)20(25)29-2)22-7-9-30-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,24)

InChI Key

XMTISMPLUGGRDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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